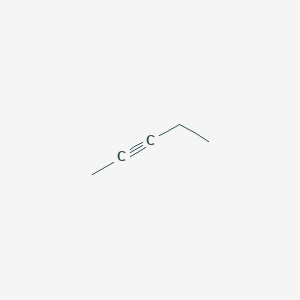

2-Pentyne

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 2-Pentyne can be synthesized through the rearrangement of 1-pentyne in a solution of ethanolic potassium hydroxide or sodium amide in ammonia . Another common method involves the double dehydrohalogenation of vicinal dihalides using a strong base such as sodium amide .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of alkanes or the partial hydrogenation of alkynes. These processes are carried out under controlled conditions to ensure the selective formation of the desired alkyne.

化学反応の分析

Hydrogenation

-

Catalytic Hydrogenation :

-

Full Hydrogenation : Reaction with H₂ and palladium (Pd) or nickel (Ni) catalysts yields pentane (C₅H₁₂) .

-

Partial Hydrogenation : Using Lindlar’s catalyst (Pd/CaCO₃, quinoline), this compound is selectively reduced to cis-2-pentene (CH₃–CH₂–CH=CH–CH₃) via syn addition .

-

Dissolving Metal Reduction : Sodium in liquid ammonia (Na/NH₃) produces trans-2-pentene via anti addition .

-

| Reaction | Reagents/Conditions | Product(s) |

|---|---|---|

| Full Hydrogenation | H₂, Pd/Ni | Pentane |

| Partial Hydrogenation | H₂, Lindlar’s catalyst | cis-2-Pentene |

| Dissolving Metal | Na, NH₃(l) | trans-2-Pentene |

Halogenation

This compound reacts with halogens (Cl₂ or Br₂) in inert solvents (e.g., CCl₄) to form tetrahalides:

Hydration

In acidic conditions (H₂SO₄, HgSO₄ as catalyst), this compound undergoes hydration to form 3-pentanone (CH₃–CH₂–CO–CH₂–CH₃) via an enol intermediate . Due to its symmetry, only one ketone is formed, despite some sources suggesting a mixture.

Hydrohalogenation

-

1 Equivalent HX : Anti addition yields a geminal dihalide (e.g., 2-bromo-2-pentene with HBr) .

-

Excess HX : Forms a vicinal dihalide (e.g., 2,2-dibromopentane) .

Oxidation Reactions

-

Strong Oxidizing Agents : Potassium permanganate (KMnO₄) or ozone (O₃) cleave the triple bond:

Reduction Reactions

-

Full Reduction : With excess H₂ and a metal catalyst, this compound is converted to pentane .

-

Partial Reduction : Selective catalysts or conditions yield alkenes (see Table 1).

Nucleophilic Additions

While less common for internal alkynes, this compound can participate in nucleophilic additions under basic conditions. For example:

-

Alcohols : Form acetals or ketals in protic solvents.

Mechanistic Insights

科学的研究の応用

Chemical Synthesis and Catalysis

Hydrogenation Reactions

2-Pentyne is primarily utilized in catalytic hydrogenation processes. It can be selectively hydrogenated to form n-pentenes using various catalysts, including metal hydrides and pincer complexes. For instance, magnesium pincer complexes have shown effectiveness in the semihydrogenation of this compound, yielding high selectivity towards the desired monoolefin products .

Catalytic Activity Testing

The compound has been employed to evaluate the catalytic activity of nanoparticles, such as palladium supported on bacterial biomass (bio-Pd). This innovative approach demonstrates the potential for using biocatalysts in organic transformations, highlighting a shift towards greener chemistry practices .

Membrane Technology

Gas Separation Membranes

this compound derivatives, particularly poly(4-methyl-2-pentyne), have been investigated for their application in gas separation membranes. These membranes exhibit excellent selectivity for CO₂ over other gases like N₂ and CH₄, making them suitable for carbon capture technologies. The incorporation of ionic functional groups into these membranes has been shown to enhance their gas permeability and selectivity .

| Membrane Type | CO₂/N₂ Selectivity | Permeability (Barrer) |

|---|---|---|

| Poly(4-methyl-2-pentyne) | Up to 50 | High |

| Modified PMP with ionic groups | Enhanced | Increased |

Material Science

Polymer Modification

Research indicates that this compound can be used in the synthesis of polymers with enhanced properties. For example, modifications of poly(4-methyl-2-pentyne) using supercritical fluids have led to materials with improved mechanical strength and chemical resistance. These materials are being developed for applications that require durable and stable membranes .

Environmental Applications

CO₂ Capture Technologies

The development of CO₂-selective membranes from this compound derivatives plays a crucial role in environmental sustainability efforts. These membranes are designed to efficiently separate CO₂ from industrial emissions, thus contributing to efforts aimed at reducing greenhouse gas emissions .

Case Study 1: Catalytic Hydrogenation

A study conducted by Liang et al. demonstrated the effectiveness of magnesium pincer complexes in the selective hydrogenation of this compound under mild conditions (120 °C). The results indicated high yields of n-pentenes with minimal over-reduction products .

Case Study 2: Membrane Development

Research by Khosravi et al. focused on modifying poly(4-methyl-2-pentyne) membranes for CO₂ separation. The study highlighted that membranes containing quaternized ionic groups achieved significant improvements in selectivity and permeability compared to standard membranes .

作用機序

The mechanism of action of 2-pentyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond can undergo addition, oxidation, and reduction reactions, allowing this compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and conditions used .

類似化合物との比較

1-Pentyne: A terminal alkyne with the triple bond at the end of the carbon chain.

3-Methyl-1-butyne: A branched alkyne with a similar structure but an additional methyl group.

Uniqueness of 2-Pentyne: this compound is unique due to its internal triple bond, which imparts different chemical properties compared to terminal alkynes like 1-pentyne. This internal positioning affects its reactivity and the types of reactions it can undergo .

生物活性

2-Pentyne, an alkyne with the chemical formula , is a linear hydrocarbon characterized by a triple bond between the second and third carbon atoms. While primarily known for its applications in organic synthesis and as an industrial solvent, recent studies have begun to explore its biological activity. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

This compound is an unsaturated hydrocarbon that exhibits distinct chemical reactivity due to its triple bond. Its structural formula can be represented as follows:

The presence of the triple bond renders this compound more reactive than its saturated counterparts, making it a valuable intermediate in various chemical reactions.

Cytotoxicity and Anticancer Properties

Research has indicated that compounds containing alkyne functionalities can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related alkynes have shown that they can influence cell proliferation and induce apoptosis in cancer cells.

A notable study investigated the effects of this compound derivatives on cancer cell lines, revealing that certain modifications to the alkyne structure enhanced cytotoxicity. The results are summarized in Table 1:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15 | Induction of apoptosis |

| 1,5-Diamino-2-pentyne | PC-3 | 20 | Inhibition of amine oxidases |

| Modified this compound | A549 | 10 | Microtubule stabilization |

Table 1 : Cytotoxicity of this compound and derivatives against various cancer cell lines.

The compound's ability to induce apoptosis was linked to its interaction with cellular pathways involved in cell cycle regulation and apoptosis signaling.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Alkynes can induce oxidative stress by generating ROS, which can damage cellular components and trigger apoptotic pathways.

- Enzyme Inhibition : Studies have shown that derivatives such as 1,5-diamino-2-pentyne act as mechanism-based inhibitors of amine oxidases, affecting neurotransmitter metabolism and potentially influencing neurodegenerative processes .

- Microtubule Interaction : Similar compounds have been noted for their ability to stabilize microtubules, which is crucial in cancer therapy as it disrupts mitosis in rapidly dividing cells .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of this compound and tested their efficacy against multiple cancer cell lines. The study found that specific modifications to the alkyne structure significantly enhanced anticancer properties, particularly through the stabilization of microtubules and induction of apoptosis .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of modified pentyne derivatives. The study demonstrated that certain analogs could inhibit neuronal apoptosis in models of neurodegeneration, suggesting potential therapeutic applications in diseases like Alzheimer's .

特性

IUPAC Name |

pent-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-3-5-4-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTDTMONXHODTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211758 | |

| Record name | Pent-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | 2-Pentyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

236.0 [mmHg] | |

| Record name | 2-Pentyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-21-4 | |

| Record name | 2-Pentyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | pent-2-Yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pent-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENT-2-YNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57NG6HKI9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Pentyne?

A1: this compound has the molecular formula C5H8 and a molecular weight of 68.12 g/mol. []

Q2: Are there any notable spectroscopic features of this compound?

A2: Yes, the infrared and Raman spectra of this compound have been extensively studied and vibrational assignments made with the aid of normal coordinate calculations. [, ] A modified valence force field with 32 parameters was utilized, and 15 force constants were adjusted to achieve an average error of 2.7 cm−1 (0.41%) when fitting 29 frequencies. [, ]

Q3: How stable is poly(4-methyl-2-pentyne) (PMP) at elevated temperatures?

A3: PMP, a polymer derived from 4-methyl-2-pentyne, exhibits limited thermal-oxidative stability. The addition of phenolic antioxidants such as Irganox 1076 and Irganox 1010 has been shown to improve the stability of PMP films at 140 °C, allowing them to retain their strength and gas transport properties for at least 150 h. []

Q4: Can PMP be used to create mechanically stable membranes?

A4: Yes, crosslinking PMP with a bis azide like 4,4′-(hexafluoroisopropylidene)diphenyl azide [HFBAA] using UV irradiation effectively renders the membranes insoluble in common PMP solvents like cyclohexane and carbon tetrachloride. This process enhances the mechanical stability of PMP membranes. []

Q5: How does the incorporation of fumed silica nanoparticles affect the properties of poly(4-methyl-2-pentyne) membranes?

A5: The addition of fumed silica nanoparticles to PMP disrupts polymer chain packing and subtly increases the size of free volume elements. This leads to simultaneous enhancements in membrane permeability and selectivity for larger organic molecules over small permanent gases, a highly unusual observation in filled polymer systems. []

Q6: Does the addition of fumed silica to PMP impact gas and vapor uptake?

A6: No, gas and vapor uptake in PMP/fumed silica nanocomposites remains largely unaffected by the presence of fumed silica at concentrations up to 40 wt %. []

Q7: How does the presence of fumed silica affect the permeability of PMP to different sized penetrants?

A7: Interestingly, the addition of fumed silica to PMP increases the permeability of large penetrants to a greater extent than that of small gases, resulting in a reduction in diffusivity selectivity. This effect leads to increased vapor selectivity in the nanocomposites with increasing fumed silica concentration. []

Q8: Can bio-derived precious metal catalysts be synthesized using this compound?

A8: Yes, research has demonstrated the synthesis of bio-derived precious metal catalysts using E. coli to reduce Pd(II) or Pt(IV) to nanoparticulate cell-bound Pd(0) and Pt(0) from spent automotive catalyst leachates. These metallised cells, when used as catalysts for this compound hydrogenation, show a more than 3-fold enhanced selectivity towards the desired cis-pentene product compared to commercial Pd on Al2O3 catalysts. []

Q9: How effective are molecular dynamics (MD) simulations in studying gas transport in polymers containing this compound derivatives?

A9: MD simulations have proven to be highly valuable in understanding gas transport in PMP. These simulations provide insights into penetrant diffusivity, solubility, and permeability. Notably, MD simulations revealed that both methane and n-butane exhibit significantly lower diffusivities in polyethylene compared to PMP and polydimethylsiloxane, attributed to differences in accessible cavity fraction and chain oscillation flexibility. []

Q10: Have MD simulations been used to investigate the role of nanoparticles in composite membranes containing this compound derivatives?

A10: Yes, MD simulations have been employed to explore the impact of silica nanoparticles on penetrant transport in PMP composites. These simulations helped establish the variation in cavity size distribution due to the presence of nanoparticles and aided in calculating the diffusivity, solubility coefficients, and permeability of different penetrants in the composite material. []

Q11: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound derivatives?

A11: While specific QSAR models for this compound derivatives have not been explicitly discussed in the provided research papers, the studies highlight the influence of structural modifications on material properties. For instance, the number and branching of side chains in polymers derived from various methylpentynes directly correlate with their color and softening point. []

Q12: Have any formulation strategies been explored to enhance the stability, solubility, or bioavailability of this compound or its derivatives?

A12: The provided research primarily focuses on the material properties and catalytic applications of this compound derivatives, with limited information on their formulation for enhanced stability, solubility, or bioavailability.

Q13: What analytical techniques are used to characterize the surface of plasma-treated poly(4-methyl-2-pentyne) membranes?

A13: X-ray photoelectron spectroscopy (XPS) is a valuable tool for analyzing the surface composition and chemical states of plasma-treated PMP membranes. Additionally, contact angle measurements using a contact-angle goniometer provide insights into changes in surface hydrophobicity/hydrophilicity after plasma treatment. []

Q14: Is there any information available on the environmental impact and degradation of this compound or its derivatives?

A14: The provided research does not offer specific details about the ecotoxicological effects or degradation pathways of this compound or its derivatives.

Q15: What are some essential research tools and resources used in studying this compound and its derivatives?

A15: Research on this compound and its derivatives heavily relies on:

- Spectroscopy: Infrared and Raman spectroscopy are crucial for structural characterization. [, ]

- Nuclear Magnetic Resonance (NMR): NMR, particularly 1H and 13C NMR, is essential for studying the structure and dynamics of this compound-containing compounds. [, ]

- Chromatography: Gas chromatography, often coupled with mass spectrometry, is vital for separating and identifying this compound and its isomers in complex mixtures. []

- Computational Chemistry Software: Molecular dynamics simulation packages are indispensable for investigating the behavior of this compound-containing systems at the molecular level. [, ]

Q16: What are some historical milestones in the research of this compound and its derivatives?

A16: The provided research highlights a key historical milestone: the emergence of transition metal catalysts for the polymerization of methylpentynes, including this compound. This development enabled the synthesis of high-molecular-weight polymers with varying side chain structures, paving the way for exploring their diverse material properties. []

Q17: What are some examples of cross-disciplinary research and collaboration involving this compound and its derivatives?

A17: The development of bio-derived precious metal catalysts using this compound beautifully exemplifies cross-disciplinary synergy. This research bridges biotechnology and catalysis by employing engineered E. coli to recover and transform precious metals from spent automotive catalysts into active catalysts for this compound hydrogenation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。